2-Chloro-5-ethoxypyrazine
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Overview
Description
2-Chloro-5-ethoxypyrazine is a heterocyclic aromatic compound with the molecular formula C6H7ClN2O It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and an ethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxypyrazine typically involves the chlorination of 5-ethoxypyrazine. One common method is the reaction of 5-ethoxypyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethoxypyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Substituted pyrazine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-5-ethoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Agricultural Chemistry: It is investigated for its potential use in agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxypyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chlorine and ethoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the ethoxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.
5-Ethoxypyrazine: Lacks the chlorine atom, which can affect its chemical reactivity and interaction with biological targets.
2-Chloro-3-ethoxypyrazine: The position of the ethoxy group is different, which can influence the compound’s steric and electronic properties.
Uniqueness: 2-Chloro-5-ethoxypyrazine is unique due to the specific positioning of the chlorine and ethoxy groups on the pyrazine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-ethoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMCMSHIWBBIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632182 |
Source
|
Record name | 2-Chloro-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-11-0 |
Source
|
Record name | 2-Chloro-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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